molecular formula C24H25NO4 B2382935 N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid CAS No. 1335031-72-5

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid

Cat. No.: B2382935
CAS No.: 1335031-72-5
M. Wt: 391.467
InChI Key: BRHLMAPSYHOIMG-BQKRJBDSSA-N
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Description

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve automated synthesis processes and the use of high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated cyclooctane derivatives.

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is unique due to its cyclooctene ring, which provides additional reactivity and structural complexity compared to simpler Fmoc-protected amino acids. This uniqueness makes it valuable for the synthesis of more complex molecules and the study of intricate biochemical interactions.

Biological Activity

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a cycloalkane derivative that has garnered attention in synthetic chemistry and medicinal research due to its unique structural properties. This compound belongs to the class of β-amino acids, which are known for their potential applications in drug development and peptide synthesis. Understanding its biological activity is crucial for evaluating its utility in pharmaceutical applications.

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 221.28 g/mol
  • Structure : The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in peptide synthesis, allowing for selective reactions without interference from amino or carboxylic acid functionalities.

Synthesis

The synthesis of this compound typically involves the regioselective hydrolysis of corresponding precursors, such as cis-cyclooctadiene derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity, employing various catalytic methods including CALB (Candida antarctica lipase B) for selective transformations .

1. Antimicrobial Properties

Research has indicated that derivatives of β-amino acids exhibit significant antimicrobial activity. For instance, a study demonstrated that certain cyclic β-amino acids could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against specific viruses. The mechanism appears to involve interference with viral replication processes, although further studies are necessary to elucidate the exact pathways involved .

3. Modulation of Protein Interactions

The unique structure of this compound allows it to act as a conformationally restricted analogue of natural amino acids, potentially influencing protein folding and interactions. This property is particularly relevant in designing inhibitors for protein-protein interactions, which are crucial in many disease pathways .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, the incorporation of this compound has been explored to create novel peptides with enhanced stability and bioactivity. These peptides showed improved binding affinity to target proteins compared to traditional amino acids, highlighting the advantages of using cyclic β-amino acids in therapeutic development .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
CytotoxicityInduced apoptosis in cancer cells
Protein InteractionEnhanced binding affinity

Properties

IUPAC Name

(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHLMAPSYHOIMG-BQKRJBDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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